Propane-2-sulfonamide

Descripción

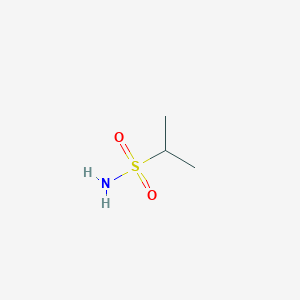

Structure

3D Structure

Propiedades

IUPAC Name |

propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCLWCCNYAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393543 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81363-76-0 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Propane-2-sulfonamide: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-2-sulfonamide, also known as isopropylsulfonamide, is a simple yet versatile organosulfur compound that has garnered significant interest in the field of medicinal chemistry. As a key building block, its structural motif is incorporated into a variety of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, known for its ability to mimic the transition state of amide hydrolysis and participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of Propane-2-sulfonamide, with a particular focus on its role in drug discovery and development.

Chemical Structure and Identification

Propane-2-sulfonamide is characterized by an isopropyl group attached to a sulfonamide functional group. This simple structure provides a foundation for more complex molecular designs in medicinal chemistry.

| Identifier | Value | Source |

| IUPAC Name | propane-2-sulfonamide | [4] |

| CAS Number | 81363-76-0 | [4] |

| Molecular Formula | C₃H₉NO₂S | [4] |

| SMILES | CC(C)S(=O)(=O)N | [4] |

| InChIKey | SJMCLWCCNYAWRQ-UHFFFAOYSA-N | [4] |

| Synonyms | Isopropylsulfonamide, 2-Propanesulfonamide, Isopropyl sulphonamide | [4] |

dot graph Propane_2_sulfonamide_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Chemical Structure of Propane-2-sulfonamide.

Physicochemical Properties

The physicochemical properties of Propane-2-sulfonamide are crucial for its handling, reactivity, and role as a drug scaffold.

| Property | Value | Source |

| Molecular Weight | 123.18 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 62.0 to 66.0 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| XLogP3-AA | -0.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis and Reactivity

Synthesis of Propane-2-sulfonamide

The most common and direct method for the synthesis of Propane-2-sulfonamide is the reaction of its corresponding sulfonyl chloride, 2-propanesulfonyl chloride, with ammonia. This is a standard procedure for the formation of primary sulfonamides.

Experimental Protocol: Synthesis of Propane-2-sulfonamide

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-propanesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propane-2-sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reactivity of Propane-2-sulfonamide

The reactivity of Propane-2-sulfonamide is primarily centered around the N-H bond of the sulfonamide group. The protons on the nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various reactions.

N-Alkylation and N-Arylation: The sulfonamidate anion can be readily alkylated or arylated to form N-substituted Propane-2-sulfonamides. This is a key transformation for incorporating the isopropylsulfonamide moiety into more complex molecules.[5][6]

Experimental Protocol: N-Alkylation of Propane-2-sulfonamide

-

Anion Formation: Dissolve Propane-2-sulfonamide (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sulfonamidate anion.[5]

-

Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Heating may be required for less reactive alkylating agents.

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Development

The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][7] Propane-2-sulfonamide, as a simple alkylsulfonamide, serves as a valuable building block for introducing this key pharmacophore into drug candidates.

As a Bioisostere for Amides and Carboxylic Acids

The sulfonamide moiety is often employed as a bioisostere for amide or carboxylic acid groups. Its tetrahedral geometry and ability to act as a hydrogen bond donor and acceptor allow it to mimic the interactions of these functional groups with biological targets, while often conferring improved metabolic stability and pharmacokinetic properties.

In Kinase Inhibitors

Many kinase inhibitors incorporate a sulfonamide group to engage in critical hydrogen bonding interactions within the ATP-binding pocket of the kinase. While specific examples detailing the direct use of Propane-2-sulfonamide in widely marketed kinase inhibitors are not prevalent in the readily available literature, the principles of its incorporation are well-established. The isopropyl group can provide favorable van der Waals interactions in hydrophobic sub-pockets of the kinase active site. The synthesis of sulfonamide-based kinase inhibitors often involves the coupling of a sulfonamide-containing fragment with a core heterocyclic scaffold.[8][9][10]

In Other Therapeutic Areas

Derivatives of Propane-2-sulfonamide have been investigated for a range of other therapeutic applications. For example, certain N-substituted propane-2-sulfonamide derivatives have been explored as potential anti-inflammatory agents and inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2).[1]

Spectroscopic Data

The structural elucidation of Propane-2-sulfonamide and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Propane-2-sulfonamide would be expected to show a doublet for the six methyl protons, a septet for the methine proton of the isopropyl group, and a broad singlet for the two N-H protons.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the methyl and methine carbons of the isopropyl group.[4][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretching vibrations (around 3300-3200 cm⁻¹).[4][12]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Safety and Handling

Propane-2-sulfonamide is a chemical that requires careful handling in a laboratory setting.

Hazard Identification: [4]

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused or waste material should be handled as hazardous waste.[14][15]

Conclusion

Propane-2-sulfonamide is a fundamental building block in organic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the established importance of the sulfonamide pharmacophore make it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel therapeutics continues, the strategic incorporation of simple yet versatile fragments like Propane-2-sulfonamide will undoubtedly remain a key strategy in the design of new and improved medicines.

References

-

PubChem. Propane-2-sulfonamide. [Link]

-

Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., ... & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1220957. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Gowda, B. T., et al. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and." Zeitschrift für Naturforschung A 58.11 (2003): 655-660. [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

-

Bisharat, R., et al. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review." Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry 7.2 (2025): 130-150. [Link]

-

PubChem. (R,R) Propane-2-sulfonic acid [2-(4-iodo-phenyl)-cyclopentyl]-amide. [Link]

-

J. Med. Chem. 2010, 53, 11, 4347–4357. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. [Link]

- Google Patents.

-

Bioorganic & Medicinal Chemistry Letters, 2017, 27(20), 4669-4673. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]

- Google Patents. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

- Google Patents. Flow synthesis process for the production of sulfonylurea compounds.

- Google Patents.

-

Wu, J., et al. "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." Tetrahedron Letters 50.33 (2009): 4789-4791. [Link]

-

JACS Au 2023, 3, 9, 2475–2484. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

-

The University of British Columbia. Laboratory Hazardous Waste Management. [Link]

-

Org. Lett. 2020, 22, 23, 9495–9499. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

University of Georgia. 1-3Propanesultone-1120-71-4. [Link]

-

Expert Opinion on Investigational Drugs, 2025, 34(1), 1-20. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

Green Chemistry, 2007, 9, 1121-1124. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. [Link]

-

Molecules 2024, 29(11), 2533. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

-

ResearchGate. One-step mild N-alkylation of chiral sulfinamides. [Link]

-

National Academies Press. Management of Chemicals. [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propane C3H8 CH3CH2CH3. [Link]

-

Doc Brown's Chemistry. propane low high resolution H-1 proton nmr spectrum. [Link]

-

U.S. Food and Drug Administration. NDA No. 21-234. [Link]

-

Catalysts 2019, 9(11), 944. Selective Alkylation of Benzene by Propane over Bifunctional Pd-Acid Catalysts. [Link]

Sources

- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Propane-2-sulfonamide | C3H9NO2S | CID 3549191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. znaturforsch.com [znaturforsch.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. research.uga.edu [research.uga.edu]

An In-depth Technical Guide to the Synthesis of Propane-2-sulfonamide

Foreword: The Significance of the Sulfonamide Moiety in Modern Chemistry

The sulfonamide functional group is a cornerstone in the fields of medicinal chemistry and drug development. Its presence in a vast array of therapeutic agents underscores its importance as a privileged scaffold. Propane-2-sulfonamide, also known as isopropylsulfonamide, serves as a fundamental building block in the synthesis of more complex molecules, leveraging its specific steric and electronic properties to modulate biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis of propane-2-sulfonamide, delving into the core chemical principles, detailed experimental protocols, and the critical nuances that ensure a successful and reproducible outcome. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this essential synthetic transformation.

Core Synthesis Strategy: The Sulfonylation of Amines

The most prevalent and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] In the case of propane-2-sulfonamide, this involves the reaction of propane-2-sulfonyl chloride with an ammonia source. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.[2]

The Key Precursor: Propane-2-sulfonyl Chloride

The primary starting material for the synthesis of propane-2-sulfonamide is propane-2-sulfonyl chloride (also known as isopropylsulfonyl chloride).[3][4] This reagent is a colorless to pale yellow liquid with a pungent odor.[5] It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[5] Therefore, appropriate handling and storage under anhydrous conditions are crucial.

Table 1: Physical and Chemical Properties of Propane-2-sulfonyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂S | [4] |

| Molecular Weight | 142.61 g/mol | [4] |

| CAS Number | 10147-37-2 | |

| Boiling Point | 74-75 °C / 19 mmHg | [3] |

| Density | 1.27 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.453 | [3] |

Reaction Mechanism: A Step-by-Step Elucidation

The formation of propane-2-sulfonamide from propane-2-sulfonyl chloride and ammonia proceeds through a well-established nucleophilic substitution mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, and a proton is subsequently removed from the nitrogen atom, typically by another molecule of ammonia or a base present in the reaction mixture, to yield the final sulfonamide product and ammonium chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. 2-Propanesulfonyl chloride 97 10147-37-2 [sigmaaldrich.com]

- 4. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

A Comprehensive Physicochemical Guide to N-(4-Cyanophenyl)glycine for Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of N-(4-cyanophenyl)glycine, a critical starting material in modern pharmaceutical synthesis. Initially, it is imperative to clarify a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The topic query referenced CAS 81363-76-0, which is correctly assigned to Propane-2-sulfonamide. However, the context of drug development strongly indicates that the compound of interest is N-(4-cyanophenyl)glycine , which is assigned CAS Number 42288-26-6 . This guide will focus exclusively on the latter, as it is a key intermediate in the synthesis of the widely used anticoagulant, Dabigatran etexilate.[1][2][3]

This document is structured to provide researchers, medicinal chemists, and process development scientists with the essential data and methodologies required for the effective utilization of this compound. We will explore its structural and physicochemical identity, present detailed, field-tested protocols for its characterization, and discuss its pivotal role in synthetic organic chemistry.

Chemical Identity and Structure

N-(4-cyanophenyl)glycine is an alpha-amino acid derivative characterized by a glycine moiety attached to a p-cyanophenyl group.[4] This bifunctional nature—possessing a carboxylic acid, a secondary amine, and a nitrile group—makes it a versatile building block in medicinal chemistry.[1]

-

IUPAC Name: 2-(4-cyanoanilino)acetic acid[4]

-

Synonyms: N-(p-Cyanophenyl)glycine, 2-(4-Cyanophenylamino)acetic acid, Dabigatran Intermediate 2[5][6]

-

CAS Number: 42288-26-6

-

Molecular Formula: C₉H₈N₂O₂[5]

Structure:

Caption: Workflow for LogP Determination via OECD 107 Shake Flask Method.

Methodology:

-

Preparation of Phases:

-

Prepare mutually saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours. Allow them to separate completely. This prevents volume changes during the experiment. [7] * Prepare a stock solution of N-(4-cyanophenyl)glycine in the water-saturated n-octanol. The concentration should not exceed 0.01 M. [8] * Causality Insight: Since the compound has an acidic pKa (predicted ~3.81), its ionization state is pH-dependent. To measure the intrinsic LogP of the neutral species, the aqueous phase should be buffered to a pH at least 2 units below the pKa. However, for physiological relevance, determining the distribution coefficient (LogD) at pH 7.4 is often more valuable. For this protocol, we will use a phosphate buffer at pH 7.4.

-

-

Equilibration:

-

In a glass vessel with a tight-fitting stopper, combine known volumes of the n-octanol stock solution and the buffered water (e.g., 10 mL of each).

-

Shake the vessel vigorously for 5-10 minutes at a constant temperature (typically 20-25 °C). [9] * Allow the vessel to stand until the two phases have clearly separated.

-

-

Phase Separation and Analysis:

-

To ensure complete separation and remove any micro-emulsions, centrifuge the vessel. [9]This is a critical step to avoid overestimation of the concentration in the aqueous phase.

-

Carefully withdraw an aliquot from the center of each phase for analysis.

-

Determine the concentration of N-(4-cyanophenyl)glycine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

-

-

Calculation and Validation:

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [C]octanol / [C]aqueous.

-

The final value is expressed as its base-10 logarithm: LogP (or LogD at a specific pH).

-

The protocol should be repeated with at least two different phase volume ratios to ensure the LogP value is independent of concentration. [7]

-

Application in Drug Development: Synthesis of Dabigatran

The primary and most significant application of N-(4-cyanophenyl)glycine is its role as a cornerstone intermediate in the industrial synthesis of Dabigatran etexilate. [1][6]Dabigatran is a direct thrombin inhibitor, an oral anticoagulant used to prevent strokes and systemic embolism. [5] In the synthetic route, N-(4-cyanophenyl)glycine is coupled with another advanced intermediate, typically 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]ethyl propionate, through an amidation reaction. [2]This is followed by a cyclization step to form the core benzimidazole ring structure of the final drug molecule. [2][10]The high purity (>99%) of N-(4-cyanophenyl)glycine is essential to ensure a high yield and clean reaction profile in these subsequent, complex transformations, minimizing the formation of impurities that would be difficult to remove from the final active pharmaceutical ingredient (API). [1]

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining the integrity of the compound.

-

Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. [11]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. * Storage: Store in a cool, dark, and dry place under an inert atmosphere. Recommended storage is at room temperature. [5]

References

- N-(4-Cyanophenyl)glycine | 42288-26-6. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C2771]

- APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-096-Appendix-B.pdf]

- Melting point determination. University of Calgary. [URL: https://chem.ucalgary.

- Experiment 1 - Melting Points. University of Missouri-St. Louis. [URL: https://www.umsl.edu/services/safety/files/pdfs/exp-1-melting-points.pdf]

- N-(4-cyanophenyl)glycine | 42288-26-6. Chemical Bull Pvt. Ltd. [URL: https://www.chemicalbull.com/n-4-cyanophenylglycine]

- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en]

- N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51011398.htm]

- N-(4-cyanophenyl)-Glycine. ChemBK. [URL: https://www.chembk.com/en/chem/N-(4-cyanophenyl)-Glycine]

- N- (4-Cyanophenyl)glycine Manufacturer, Supplier, Hyderabad. ExportersIndia. [URL: https://www.exportersindia.com/srinivasa-c-lab/n-4-cyanophenyl-glycine-4161962.htm]

- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Melting_Point/4.

- Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry. [URL: https://www.cjAC.com.cn/EN/Y2014/V31/I11/1330]

- N-(4-Cyanophenyl)glycine 42288-26-6. Tokyo Chemical Industry Co., Ltd. (JP). [URL: https://www.tcichemicals.com/JP/ja/p/C2771]

- OECD 107, OECD 117 and OECD 123. Phytosafe. [URL: https://www.phytosafe.fr/en/oecd-107-oecd-117-and-oecd-123/]

- Partition coefficient octanol/water. Pesticide Registration Toolkit. [URL: https://www.pesticide-registration-toolkit.

- N-(4-Cyanophenyl)glycine: A Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/n-4-cyanophenyl-glycine-a-key-intermediate-in-pharmaceutical-synthesis-and-organic-chemistry-69348925.html]

- Partition coefficient: Shake bottle method according to OECD 107. Analytice. [URL: https://www.analytice.com/en/technical-sheet/partition-coefficient-shake-bottle-method-according-to-oecd-107/]

- Cas 42288-26-6,N-(4-CYANO-PHENYL)-GLYCINE. lookchem. [URL: https://www.lookchem.com/N-4-CYANO-PHENYL-GLYCINE-cas-42288-26-6/]

- Measuring the Melting Point. Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/817965]

- experiment (1) determination of melting points. SlideShare. [URL: https://www.slideshare.

- Improved Synthesis of the Anticoagulant Drug Dabigatran Etexilate Mesylate. Chinese Journal of Pharmaceuticals. [URL: https://www.zgyygy.cn/EN/10.16522/j.cnki.cjph.2025.08.004]

- N-(4-Cyanophenyl)glycine - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/R681_sds.pdf]

- N-(4-Cyanophenyl)glycine - Product Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/datasheet/HY-77519-N-(4-Cyanophenyl)glycine.pdf]

- An Improved Process for Preparation of Dabigatran Etexilate Mesylate. ResearchGate. [URL: https://www.researchgate.

- US9533971B2 - Process for the synthesis of dabigatran and its intermediates. Google Patents. [URL: https://patents.google.

- N-(4-Cyanophenyl)glycine | Amino Acid Derivative. MedChemExpress. [URL: https://www.medchemexpress.com/n-(4-cyanophenyl)glycine.html]

- N-(4-cyano-phenyl)-glycine CAS 42288-26-6. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediate/n-4-cyano-phenyl-glycine-cas-42288-26-6.html]

- N-(4-Cyanophenyl)glycine | 42288-26-6. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C2771]

- N-(4-Cyanophenyl)glycine,CAS NO 42288-26-6. RVR LABS. [URL: https://www.rvrlabs.com/api-intermediates/amino-acid-derivatives/n-4-cyanophenyl-glycine-cas-no-42288-26-6.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Improved Synthesis of the Anticoagulant Drug Dabigatran Etexilate Mesylate [cjph.com.cn]

- 3. asianpubs.org [asianpubs.org]

- 4. N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 10. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

Propane-2-sulfonamide: A Technical Guide to Solubility in Common Organic Solvents

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is a critical first step. Among these, solubility stands as a cornerstone for formulation development, reaction chemistry, and purification strategies. This guide focuses on Propane-2-sulfonamide (also known as isopropylsulfonamide), a compound of interest within the broader, medicinally significant sulfonamide class.

A thorough literature review reveals a conspicuous absence of comprehensive, publicly available quantitative solubility data for propane-2-sulfonamide across a wide range of common organic solvents. This is not an uncommon scenario for non-commercial or early-stage research compounds. Therefore, this technical guide adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility behavior of propane-2-sulfonamide based on its molecular structure and the well-documented properties of analogous sulfonamides. Secondly, it equips the researcher with a detailed, field-proven experimental protocol for the precise determination of solubility, thereby empowering laboratories to generate their own high-quality, application-specific data.

This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the thought process of a senior scientist tasked with characterizing a novel compound. We will delve into the "why" behind the "how," ensuring that the reader is not just following steps, but is equipped with the scientific rationale to adapt and troubleshoot as needed.

Physicochemical Profile of Propane-2-sulfonamide

To understand the solubility of a solute in a given solvent, we must first understand the intrinsic properties of the solute itself. The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capabilities, and molecular size.

Propane-2-sulfonamide is a relatively small molecule with the following key characteristics derived from public chemical databases[1][2]:

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂S | PubChem[1] |

| Molecular Weight | 123.18 g/mol | PubChem[1] |

| IUPAC Name | propane-2-sulfonamide | PubChem[1] |

| CAS Number | 81363-76-0 | PubChem[1] |

| Predicted XlogP | -0.3 | PubChem[1][2] |

The sulfonamide functional group (-S(=O)₂-NH₂) is the primary driver of its solubility characteristics. This group is highly polar and contains both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptors (the two oxygen atoms). The isopropyl group ((CH₃)₂CH-) is a small, non-polar alkyl substituent. The negative XlogP value suggests a degree of hydrophilicity.

Based on this structure, we can infer the following:

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. This suggests that it will be more soluble in polar solvents.

-

Hydrogen Bonding: The ability to both donate and accept hydrogen bonds indicates a strong potential for favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

The Influence of Solvent Properties on Sulfonamide Solubility: A Theoretical Framework

The dissolution of a crystalline solid, such as propane-2-sulfonamide, is a thermodynamically driven process. It involves overcoming the lattice energy of the crystal and establishing new, favorable interactions between the solute and solvent molecules. The general solubility of the broader sulfonamide class has been investigated, and these studies provide a strong basis for predicting the behavior of propane-2-sulfonamide[3][4][5].

Caption: Key molecular interactions governing the solubility of propane-2-sulfonamide.

Polar Protic Solvents (e.g., Alcohols)

Solvents like methanol, ethanol, and isopropanol are excellent candidates for dissolving propane-2-sulfonamide. They are polar and can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the sulfonamide group. Studies on other sulfonamides, such as p-toluenesulfonamide, have shown that solubility is highest in methanol and decreases with increasing alkyl chain length of the alcohol (methanol > ethanol > propanol)[5]. This is due to the decreasing polarity and increasing non-polar character of the longer-chain alcohols.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF)

These solvents are polar but lack a hydrogen bond donor group. However, they are effective hydrogen bond acceptors.

-

Acetone: The carbonyl oxygen is a good hydrogen bond acceptor for the -NH₂ group of the sulfonamide. USDA procedures for analyzing sulfonamides often use acetone to dissolve the standards, indicating good solubility.

-

Ethyl Acetate: Similar to acetone, the carbonyl oxygens can accept hydrogen bonds.

-

Acetonitrile (ACN): While polar, ACN is a weaker hydrogen bond acceptor than acetone or ethyl acetate. Solubility is expected to be moderate.

-

Dimethylformamide (DMF): DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, suggesting it will be a very good solvent for propane-2-sulfonamide.

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene)

These solvents lack polarity and the ability to form hydrogen bonds. Consequently, they are poor solvents for polar compounds like sulfonamides. The energy required to break the crystal lattice of the highly polar propane-2-sulfonamide is not compensated for by favorable solute-solvent interactions. A study on the solubility of various sulfonamides in cyclohexane confirmed very low solubility in this non-polar solvent[6].

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These solvents have low polarity. While chloroform can act as a weak hydrogen bond donor, the overall interactions are not expected to be strong. General information suggests that some sulfonamides are insoluble in chloroform[3][4].

Predicted Solubility Profile of Propane-2-sulfonamide

Based on the principles discussed above and data from analogous compounds, the following table provides a qualitative to semi-quantitative prediction of the solubility of propane-2-sulfonamide in common organic solvents at ambient temperature. It must be emphasized that these are educated estimates and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Very High | Polar, strong H-bond donor/acceptor. |

| Ethanol | High | Polar, good H-bond donor/acceptor. | |

| Isopropanol | Moderate to High | Polar, H-bond donor/acceptor, but slightly less polar than methanol/ethanol. | |

| Polar Aprotic | Acetone | High | Polar, strong H-bond acceptor. |

| Acetonitrile | Moderate | Polar, but weaker H-bond acceptor. | |

| Ethyl Acetate | Moderate | Moderately polar, good H-bond acceptor. | |

| Dimethylformamide (DMF) | Very High | Highly polar, excellent H-bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar, excellent H-bond acceptor. | |

| Non-Polar | Hexane | Very Low | Non-polar, no H-bonding capability. |

| Cyclohexane | Very Low | Non-polar, no H-bonding capability[6]. | |

| Toluene | Low | Non-polar (aromatic), weak interactions. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Low polarity, weak interactions. |

| Chloroform | Low | Low polarity, potential for weak H-bonding[3][4]. |

Experimental Protocol for Isothermal Solubility Determination

The most reliable method for determining solubility is through experimental measurement. The following protocol describes a robust and self-validating isothermal shake-flask method.

Caption: Experimental workflow for isothermal solubility determination.

Materials and Equipment

-

Propane-2-sulfonamide (as solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.

-

Add an excess amount of solid propane-2-sulfonamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A good starting point is to add enough solid to be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure complete equilibration.

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The concentration should be constant across the later time points.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:

-

Centrifuge the vials and then sample the supernatant.

-

Filter the sample through a 0.22 µm PTFE syringe filter.

-

-

-

Sample Preparation for Analysis:

-

Accurately pipette a known volume of the clear supernatant into a volumetric flask.

-

Dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Analysis:

-

Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

-

Determine the concentration of propane-2-sulfonamide in the diluted sample by comparing the instrument response to a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

-

Where C_diluted is the concentration of the analyzed sample and the Dilution Factor is the ratio of the final volume to the initial volume of the supernatant.

-

Conclusion: A Practical Path Forward

Ultimately, for critical applications in drug development and chemical synthesis, experimental verification is paramount. The detailed isothermal shake-flask protocol provided herein offers a reliable and robust method for generating precise and accurate solubility data. By combining the theoretical predictions with empirical data, researchers can confidently move forward with their work, ensuring a solid foundation for subsequent formulation, purification, and manufacturing processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3549191, Propane-2-sulfonamide. Retrieved from [Link].

-

PubChemLite (n.d.). Propane-2-sulfonamide (C3H9NO2S). Retrieved from [Link].

- Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149.

-

USDA Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link].

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link].

-

Adibkia, K., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link].

-

Sun, J., et al. (2018). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. ResearchGate. Retrieved from [Link].

Sources

- 1. Propane-2-sulfonamide | C3H9NO2S | CID 3549191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Propane-2-sulfonamide (C3H9NO2S) [pubchemlite.lcsb.uni.lu]

- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isopropylsulfonamide: A Technical Guide to its Synthesis, Properties, and Historical Context

This in-depth technical guide provides a comprehensive overview of isopropylsulfonamide, a simple yet illustrative example of the broader sulfonamide class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and spectroscopic characterization. While the specific historical discovery of isopropylsulfonamide is not prominently documented, its development is intrinsically linked to the rich history of sulfonamides, a journey that revolutionized modern medicine.

Introduction: The Sulfonamide Legacy

The story of sulfonamides begins in the early 20th century with the pioneering work at Bayer, a component of IG Farben in Germany. In 1932, experiments with coal-tar dyes led to the discovery of the first sulfonamide, Prontosil. This discovery was a landmark in medicine, heralding the era of antibacterial chemotherapy and paving the way for the antibiotic revolution. The active component of Prontosil was later identified as sulfanilamide, a simpler molecule that had been synthesized in 1906. This realization led to a surge in the synthesis and investigation of thousands of sulfonamide derivatives, including aliphatic variants like isopropylsulfonamide.

While aromatic sulfonamides have historically garnered more attention due to their widespread therapeutic applications, simple alkylsulfonamides such as isopropylsulfonamide serve as fundamental building blocks and model compounds for understanding the chemistry and properties of the sulfonamide functional group.

Synthesis of Isopropylsulfonamide

The most direct and common method for the synthesis of primary sulfonamides, including isopropylsulfonamide, is the reaction of a sulfonyl chloride with ammonia or an amine.[1] This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry.

Reaction Scheme

The synthesis of isopropylsulfonamide proceeds via the reaction of isopropylsulfonyl chloride with ammonium hydroxide.

Caption: Synthesis of Isopropylsulfonamide.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of isopropylsulfonamide.[1]

Materials:

-

Isopropylsulfonyl chloride

-

Methylene chloride (DCM)

-

Ammonium hydroxide (concentrated)

-

Anhydrous magnesium sulfate

-

Dichloromethane for extraction

Procedure:

-

In a suitable reaction vessel, a mixture of 6 mL of methylene chloride and 11 mL of ammonium hydroxide is prepared at room temperature.

-

To this stirred mixture, 500 μL (4.5 mmol) of isopropylsulfonyl chloride is added slowly.

-

The reaction mixture is stirred vigorously at room temperature overnight to ensure complete reaction.

-

Upon completion, the organic layer is separated by extraction with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The resulting isopropylsulfonamide can be further purified by recrystallization. A yield of approximately 22% has been reported for this specific procedure.[1]

Mechanistic Insights

The synthesis of isopropylsulfonamide from isopropylsulfonyl chloride and ammonia follows a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Caption: Reaction Mechanism Workflow.

The nitrogen atom of ammonia, being nucleophilic, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is subsequently lost from the nitrogen atom to yield the stable sulfonamide product. The use of excess ammonium hydroxide serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.

Physicochemical Properties

The physicochemical properties of isopropylsulfonamide are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to a lack of extensive published experimental data.

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂S | [1] |

| Molecular Weight | 123.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 61-65 °C | [1] |

| Boiling Point (Predicted) | 216.5 ± 23.0 °C | [1] |

| Density (Predicted) | 1.194 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.69 ± 0.60 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.

¹H NMR Spectroscopy

The structure of isopropylsulfonamide has been confirmed by ¹H NMR spectroscopy.[1] The expected signals are:

-

A doublet for the six methyl protons (CH₃).

-

A multiplet (septet) for the single methine proton (CH).

-

A broad singlet for the two amine protons (NH₂).

A reported ¹H NMR spectrum in CDCl₃ showed the following chemical shifts (δ) in ppm: 1.4 (d, J = 6.8 Hz, 6H), 3.2 (m, 1H), 4.4 (s, 2H).[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide is characterized by several key absorption bands. For isopropylsulfonamide, the following characteristic peaks are expected:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.

-

S=O stretching: Two strong absorption bands in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry

The mass spectrum of isopropylsulfonamide would be expected to show a molecular ion peak (M⁺) at m/z = 123. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da).

Applications and Biological Relevance

While isopropylsulfonamide itself is not a widely used therapeutic agent, the sulfonamide functional group is a crucial pharmacophore in a vast array of drugs. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.

The simple alkyl structure of isopropylsulfonamide makes it a useful building block in medicinal chemistry for the synthesis of more complex molecules. For instance, N-alkylated derivatives of isopropylsulfonamide could be explored for various biological targets. The study of such simple sulfonamides contributes to a deeper understanding of the structure-activity relationships within this important class of compounds.

Conclusion

Isopropylsulfonamide, while a simple molecule, encapsulates the fundamental chemistry and properties of the sulfonamide functional group. Its synthesis is a classic example of nucleophilic substitution at a sulfonyl center. Although not a major drug itself, its existence is a part of the broader narrative of sulfonamide discovery that has had a profound impact on medicine. This technical guide provides a foundational understanding of isopropylsulfonamide for scientists and researchers, serving as a basis for further exploration into the vast and versatile world of sulfonamides.

References

Sources

"Propane-2-sulfonamide" safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling of Propane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological information for Propane-2-sulfonamide (CAS No: 81363-76-0). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized narrative grounded in the principles of chemical safety and risk mitigation.

Section 1: Chemical Identity and Physicochemical Properties

Propane-2-sulfonamide, also known as isopropylsulfonamide, is a simple alkyl sulfonamide.[1] Its utility in synthetic chemistry stems from the sulfonamide functional group, a common pharmacophore. Understanding its physical state and properties is the first step in a robust risk assessment. The compound is a solid at room temperature.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | propane-2-sulfonamide | [2] |

| Synonyms | 2-Propanesulfonamide, Isopropylsulfonamide | [1] |

| CAS Number | 81363-76-0 | [2] |

| Molecular Formula | C₃H₉NO₂S | [2] |

| Molecular Weight | 123.18 g/mol | [2] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [3] |

Section 2: Hazard Identification and Toxicological Profile

Propane-2-sulfonamide is classified under the Globally Harmonized System (GHS) as a hazardous substance, warranting careful handling.[2] The primary hazards are associated with acute toxicity and irritation.[1][2]

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][2]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [1][2]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [1][2]

The signal word for this chemical is "Warning" .[1][2]

The toxicological profile indicates that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The irritant nature of the compound is the most immediate concern in a laboratory setting. The causality stems from the chemical's ability to interact with and disrupt biological tissues upon contact. Respiratory irritation is a key concern when handling the powdered form, as airborne particles can be easily inhaled.[2]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Always handle Propane-2-sulfonamide in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The choice of PPE should be based on a risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards (e.g., ANSI Z87.1, EN 166). A face shield should be worn in situations where there is a higher risk of splashes or dust generation.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves.[1] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[7]

-

Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved particulate respirator is required.[8]

Caption: First-Aid Response Workflow for Propane-2-sulfonamide.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment. This includes water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8]* Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn. [8]During combustion, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [4][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and prevent contact with skin and eyes. Wear the appropriate PPE as outlined in Section 3. [8]* Environmental Precautions: Prevent the material from entering drains or waterways. [9]* Containment and Cleanup:

-

Ventilate the area of the spill.

-

Carefully sweep or scoop up the spilled solid material, avoiding the generation of airborne dust. [8] 3. Use dry cleanup procedures. [8]Consider using a HEPA-filtered vacuum for larger spills.

-

Place the collected material into a clean, dry, properly labeled container for disposal. [8] 5. Clean the spill area thoroughly with soap and water.

-

Dispose of the waste material in accordance with local, state, and federal regulations. [6]

-

Conclusion

Propane-2-sulfonamide is a valuable chemical reagent that can be used safely by adhering to the principles of prudent laboratory practice. A comprehensive understanding of its hazards—primarily as an irritant and a substance harmful upon ingestion—is the foundation of a safe working environment. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3549191, Propane-2-sulfonamide. Retrieved from [Link]

- REG. (2022). Safety Data Sheet(SDS).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135471855, (+/-) Propane-2-sulfonic acid [2-(3,4-difluoro-phenyl)-cyclopentyl]-amide. Retrieved from [Link]

- Apollo Scientific. (2022). Safety Data Sheet: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide.

- Merck Millipore. (2025). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- BP. (2021). BP Propane Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- AmeriGas. (2020). Safety Data Sheet.

-

Oakwood Chemical. (n.d.). Propane-2-sulfonamide, min 98%. Retrieved from [Link]

- Airgas. (n.d.). Propane - Safety Data Sheet.

- ChemScene. (2024). Safety Data Sheet.

Sources

- 1. Isopropylsulfonamide - Safety Data Sheet [chemicalbook.com]

- 2. Propane-2-sulfonamide | C3H9NO2S | CID 3549191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. opcw.org [opcw.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cloudinary.propane.com [cloudinary.propane.com]

Introduction: The Isopropylsulfonamide Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Applications of the Propane-2-Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its role in the first wave of antibacterial "sulfa drugs" and its continued prevalence in a vast array of therapeutic agents.[1][2] This moiety is considered a "privileged scaffold" because its unique electronic and steric properties allow it to serve as a versatile building block in drug design.[3] While aromatic sulfonamides have been extensively studied, their simpler aliphatic counterparts, such as Propane-2-sulfonamide (also known as isopropylsulfonamide), offer distinct advantages and are integral components in a new generation of functional molecules.

Propane-2-sulfonamide, with the chemical formula C₃H₉NO₂S, features an isopropyl group attached to the sulfonyl center.[4] This seemingly simple alkyl substitution critically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and spatial arrangement. Unlike the planar, electron-rich systems of arylsulfonamides, the three-dimensional, sp³-hybridized nature of the isopropyl group provides a different steric profile for interacting with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, and diverse applications of the propane-2-sulfonamide moiety. We will move beyond a simple listing of facts to explain the causality behind its use in experimental design, detailing its role in medicinal chemistry and other industrial applications, supported by validated protocols and authoritative references.

Part I: The Chemistry of Propane-2-Sulfonamide

A thorough understanding of the synthesis and inherent properties of the propane-2-sulfonamide core is fundamental to appreciating its applications.

Synthesis of the Core Scaffold

The construction of the sulfonamide bond is a well-established transformation in organic chemistry. The most common and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5]

Causality in Synthesis: The choice of a base (e.g., pyridine, triethylamine, or even aqueous NaOH in a Schotten-Baumann reaction) is critical. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the amine nucleophile. The solvent is typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction with the electrophilic sulfonyl chloride.

More contemporary methods offer milder conditions and broader substrate scopes. For instance, the use of sulfur dioxide surrogates like DABSO (DABCO·(SO₂)₂) allows for the synthesis of sulfonamides from organometallic reagents or aryl halides, bypassing the often harsh preparation of sulfonyl chlorides.[6]

Physicochemical Properties and Structural Significance

The isopropyl group is not merely a passive substituent; it actively defines the character of the molecule.

-

Lipophilicity: The non-polar isopropyl group increases the molecule's affinity for hydrophobic environments, which can be critical for cell membrane permeability and interaction with hydrophobic pockets in target proteins.

-

Hydrogen Bonding: The sulfonamide group itself is an excellent hydrogen bond donor (N-H) and acceptor (S=O oxygens). This allows it to form strong, directional interactions with biological macromolecules, often anchoring the molecule in a binding site.

-

Metabolic Stability: Aliphatic sulfonamides can exhibit different metabolic profiles compared to their aromatic counterparts, potentially avoiding metabolic pathways that lead to toxic byproducts associated with some arylamines.[1]

Caption: Key structural features of the N-substituted propane-2-sulfonamide scaffold.

Part II: Applications in Medicinal Chemistry

The propane-2-sulfonamide moiety is a key pharmacophore found in a range of biologically active compounds, primarily functioning as a potent enzyme inhibitor.

Antibacterial Agents

The original sulfa drugs were aromatic sulfonamides that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[2][7] They achieve this by mimicking the natural substrate, p-aminobenzoic acid (PABA). While most classic antibacterial sulfonamides are aromatic, the underlying principle of enzyme inhibition via a sulfonamide core remains a valid strategy. A key advantage of aliphatic sulfonamides is the absence of the N4-arylamine group, a structural feature often implicated in the hypersensitivity reactions common to sulfa drugs.[1]

Caption: Mechanism of action for antibacterial sulfonamides via DHPS inhibition.

Enzyme Inhibitors: Kinases and Beyond

Modern applications of the propane-2-sulfonamide group have shifted towards the inhibition of other enzyme classes, particularly protein kinases, which are crucial targets in oncology. The sulfonamide moiety can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The isopropyl group then projects into a hydrophobic pocket, contributing to both potency and selectivity.

A patented example is the compound Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide , a potent kinase inhibitor.[8] Although this example uses the propane-1-sulfonamide isomer, the principle is identical: the alkylsulfonamide serves as a stable, effective anchor for coordinating to the target enzyme.

Quantitative Data Summary

While specific public data for propane-2-sulfonamide derivatives is often found within patent literature, the following table conceptualizes how such data would be presented.

| Compound Class | Target Enzyme | Key Moieties | Reported Activity (IC₅₀) | Reference |

| Pyrrolopyridine Derivatives | Protein Kinases (e.g., c-MET) | Propane-sulfonamide, 7-azaindole | 1 - 50 nM | [8] |

| Benzamide Derivatives | Lactoperoxidase | Secondary Sulfonamide, Thiazole | 1.096 x 10⁻³ µM (Kᵢ) | [3] |

| General Secondary Sulfonamides | Carbonic Anhydrase Isozymes | Alkyl/Aryl Sulfonamide | Varies (nM to µM range) | [9] |

Part III: Applications in Agrochemicals

The utility of sulfonamide chemistry extends beyond medicine into agriculture, particularly in the development of herbicides.

Herbicides

The sulfonylurea class of compounds are highly effective herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals.[10] This provides a high degree of selectivity and low mammalian toxicity. While many commercial sulfonylureas are based on aromatic sulfonamides, the design principles are transferable. An isopropylsulfonamide group can be incorporated to modulate the compound's solubility, soil mobility, and plant uptake characteristics, tuning its efficacy and environmental profile.

Caption: A generalized workflow for the discovery of sulfonamide-based herbicides.

Part IV: Experimental Protocols

To ensure scientific integrity, methodologies must be robust, reproducible, and self-validating through the use of appropriate controls.

Protocol 1: General Synthesis of an N-Aryl Propane-2-Sulfonamide

This protocol describes a standard laboratory procedure for synthesizing an N-substituted propane-2-sulfonamide.

Objective: To couple propane-2-sulfonyl chloride with aniline to form N-phenylpropane-2-sulfonamide.

Materials:

-

Propane-2-sulfonyl chloride

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes. Rationale: Pyridine acts as a base to quench the HCl byproduct and as a nucleophilic catalyst.

-

Addition of Sulfonyl Chloride: Add propane-2-sulfonyl chloride (1.1 eq) dropwise to the cold solution over 10 minutes. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup - Acid Wash: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers. Rationale: The acid wash removes excess pyridine and any unreacted aniline by forming water-soluble ammonium salts.

-

Workup - Base & Brine Wash: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-phenylpropane-2-sulfonamide.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a conceptual method for assessing the inhibitory activity of a propane-2-sulfonamide derivative.

Objective: To determine the IC₅₀ value of a test compound against human Carbonic Anhydrase II (hCA II).

Principle: The assay measures the inhibition of the hCA II-catalyzed hydration of CO₂, which leads to a change in pH. This protocol uses a colorimetric method based on the hydrolysis of 4-nitrophenyl acetate (NPA), a substrate whose hydrolysis rate is proportional to hCA II activity.

Materials:

-

Human Carbonic Anhydrase II (hCA II) enzyme

-

Test compound (e.g., an N-substituted propane-2-sulfonamide)

-

Acetazolamide (a known potent CA inhibitor, used as a positive control)

-

4-Nitrophenyl acetate (NPA) substrate

-

Tris buffer (pH 7.4)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Tris buffer.

-

Plate Layout:

-

Blank wells: Buffer only.

-

Negative Control wells: Buffer + Enzyme + DMSO (vehicle). Rationale: Measures 100% enzyme activity.

-

Positive Control wells: Buffer + Enzyme + Acetazolamide. Rationale: Validates the assay's ability to detect inhibition.

-

Test wells: Buffer + Enzyme + Test Compound at various concentrations.

-

-

Enzyme Incubation: Add a fixed amount of hCA II to the control and test wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the NPA substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Normalize the data by setting the rate of the negative control (enzyme + vehicle) to 100% activity and the blank to 0%.

-

Plot the percent inhibition [(1 - V₀_inhibitor / V₀_control) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

-

Conclusion and Future Outlook

Propane-2-sulfonamide, and aliphatic sulfonamides in general, represent a versatile and increasingly important structural motif in the design of functional molecules. Moving beyond the historical context of antibacterial agents, this scaffold has proven its value as a hinge-binding element and hydrophobic pharmacophore in the development of highly selective enzyme inhibitors for modern therapeutic targets like protein kinases. Its distinct physicochemical properties—conferred by the simple isopropyl group—offer a valuable alternative to traditional arylsulfonamides, providing chemists with a tool to fine-tune lipophilicity, metabolic stability, and target engagement. Future research will likely see the propane-2-sulfonamide moiety incorporated into even more diverse molecular architectures, leading to novel therapeutics, more effective agrochemicals, and innovative materials.

References

- Al-Rashida, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of azerbaijan medical association.

-

Mondal, S., & Malakar, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. Available at: [Link]

-

PubChem. (n.d.). Propane-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

-

Akhtar, N., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Wikimedia Foundation. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. Available at: [Link]

-

Lima, L. M., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Taslimi, P., et al. (2017). Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors. Molecules. Available at: [Link]

- Google Patents. (2014). Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. Google.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propane-2-sulfonamide | C3H9NO2S | CID 3549191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. US20140288308A1 - Novel processes for the manufacture of propane-1-sulfonic acid -amide - Google Patents [patents.google.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide to the Thermodynamic and Kinetic Landscape of Propane-2-sulfonamide and Related Aliphatic Sulfonamides